molecular formula C20H14ClN3O3S B1675547 Lintitript CAS No. 136381-85-6

Lintitript

Katalognummer B1675547
CAS-Nummer: 136381-85-6
Molekulargewicht: 411.9 g/mol
InChI-Schlüssel: ILNRQFBVVQUOLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lintitript is a highly specific and potent CCK-A receptor antagonist . It is a small molecule that was initially developed for the treatment of pancreatic cancer and appetite disorders .


Molecular Structure Analysis

Lintitript has a chemical formula of C20H14ClN3O3S . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Physical And Chemical Properties Analysis

Lintitript is a small molecule with an average weight of 411.861 . The calculated molecular properties of Lintitript include 5 hydrogen bond acceptors and 2 hydrogen bond donors .

Wissenschaftliche Forschungsanwendungen

Pancreatic Cancer Treatment

Scientific Field: Oncology

Appetite Disorders

Scientific Field: Psychiatry

Gastric Emptying

Scientific Field: Gastroenterology

Results/Outcomes: Lintitript distinctly accelerated gastric emptying of solids, while gastric emptying of liquids was not significantly altered .

Obesity Treatment

Scientific Field: Endocrinology

Application Summary

While there isn’t specific research on Lintitript for obesity treatment, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially alter feeding habits, which is a key aspect of managing obesity .

Diabetes Management

Scientific Field: Endocrinology

Application Summary

While there isn’t specific research on Lintitript for diabetes management, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially influence insulin secretion and glucose metabolism, which are key aspects of managing diabetes .

Results/Outcomes

Gastrointestinal Disorders

Scientific Field: Gastroenterology

Cardiovascular Diseases

Scientific Field: Cardiology

Application Summary

While there isn’t specific research on Lintitript for cardiovascular diseases, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially influence blood pressure and heart rate, which are key aspects of managing cardiovascular diseases .

Results/Outcomes

Neurodegenerative Diseases

Scientific Field: Neurology

Application Summary

While there isn’t specific research on Lintitript for neurodegenerative diseases, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially influence neural signaling and protein aggregation, which are key aspects of managing neurodegenerative diseases .

Results/Outcomes

Mental Health Disorders

Scientific Field: Psychiatry

Application Summary

While there isn’t specific research on Lintitript for mental health disorders, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially influence mood and anxiety, which are key aspects of managing mental health disorders .

Zukünftige Richtungen

Lintitript was initially developed by Sanofi, but its global highest R&D status is now discontinued . The future directions of Lintitript are uncertain at this time.

Eigenschaften

IUPAC Name

2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c21-14-7-3-2-6-13(14)15-11-28-20(22-15)23-19(27)17-9-12-5-1-4-8-16(12)24(17)10-18(25)26/h1-9,11H,10H2,(H,25,26)(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNRQFBVVQUOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046738
Record name Lintitript
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cholecystokinin (CCK) modulates feeding and dopamine-induced behavior in the central and peripheral nervous system. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor. This action presumably alters feeding habits, however the exact mechanism of action is not known.
Record name Lintitript
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lintitript

CAS RN

136381-85-6
Record name 2-[[[4-(2-Chlorophenyl)-2-thiazolyl]amino]carbonyl]-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136381-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lintitript [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136381856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lintitript
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lintitript
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINTITRIPT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YFV00531K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lintitript
Reactant of Route 2
Lintitript
Reactant of Route 3
Lintitript
Reactant of Route 4
Lintitript
Reactant of Route 5
Reactant of Route 5
Lintitript
Reactant of Route 6
Reactant of Route 6
Lintitript

Citations

For This Compound
50
Citations
C Kreiss, W Schwizer, J Borovicka, JBMJ Jansen… - Regulatory peptides, 1998 - Elsevier
… Lintitript is a new non-peptide compound which has been … Furthermore, we investigated the effect of lintitript on the … We have demonstrated that the administration of lintitript causes a …
Number of citations: 17 www.sciencedirect.com
C Kreiss - Gastroenterology, 1995 - cir.nii.ac.jp
Effect of lintitript, a new CCK-A receptor antagonist on gastric emptying of a solid-liquid meal in humans | CiNii Research … Effect of lintitript, a new CCK-A receptor antagonist on …
Number of citations: 1 cir.nii.ac.jp
A Varnavas, L Lassiani - Expert Opinion on Therapeutic Patents, 2006 - Taylor & Francis
… Up until now, loxiglumide and its R-enantiomer (dexloxiglumide) along with lintitript are the CCK 1 -R antagonists at the most advanced stage of clinical research in gastroenterology. …
Number of citations: 9 www.tandfonline.com
X Zhang, C He, M Wang, Q Zhou, D Yang… - Nature Chemical …, 2021 - nature.com
… of CCK A R–devazepide and CCK A R–lintitript were determined at 2.5 and 2.8 Å resolution, … The complexes of CCK A R–devazepide and CCK A R–lintitript are structurally similar with …
Number of citations: 25 www.nature.com
X Zhang, C He, M Wang, Q Zhou, D Yang, Y Zhu… - bioRxiv, 2021 - biorxiv.org
… CCK A R–devazepide and CCK A R–lintitript were determined at 2.5 Å and 2.8 Å resolution, … The complexes of CCK A R–devazepide and CCK A R–lintitript are structurally similar with …
Number of citations: 4 www.biorxiv.org
L Gomez, MD Hack, K McClure, C Sehon… - Bioorganic & medicinal …, 2007 - Elsevier
… , Lintitript, and one of our antagonists is shown in Figure 5. … groups of Devazepide and Lintitript and the acid moiety of our … rigidity found in Devazepide and Lintitript into our side chain …
Number of citations: 24 www.sciencedirect.com
MJ Berna, RT Jensen - Current topics in medicinal chemistry, 2007 - ingentaconnect.com
In this paper, the estabished and possible roles of CCK1 and CCK2 receptors in gastrointestinal (GI) and metabolic diseases are reviewed and available results from human agonist/…
Number of citations: 101 www.ingentaconnect.com
G Varga, A Bálint, B Burghardt… - British journal of …, 2004 - Wiley Online Library
… The CCK 1 receptor antagonist activity of lintitript (also known as SR-27,897) was discovered through random screening of a large chemical library at Sanofi. The selectivity and potency …
Number of citations: 88 bpspubs.onlinelibrary.wiley.com
NE Mealy, R Castañer, L Martín, M del Fresno… - Drugs of the …, 2002 - access.portico.org
One of the Annual Reviews in this month s issue of Drugs of the Future is dedicated to updated information on metabolic drugs. The following table lists 70 drugs under development in …
Number of citations: 2 access.portico.org
HH Wang, P Portincasa… - European journal of …, 2016 - Wiley Online Library
… In addition, other potential CCK-1R antagonists, including lorglumide, loxiglumide, dexloxiglumide, proglumide, A-65186, pranazepide, tarazepide, SC-50,998 and SR-27897 (lintitript), …
Number of citations: 14 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.